molecular formula C12H6ClF3O2 B14060170 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride

1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride

Cat. No.: B14060170
M. Wt: 274.62 g/mol
InChI Key: YIBAGMNTHMRSBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride typically involves the reaction of 1-(trifluoromethoxy)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 1-(Trifluoromethoxy)naphthalene

    Reagent: Thionyl chloride (SOCl2)

    Reaction Conditions: Reflux

The reaction yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific applicationThe trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group allows for further functionalization . These interactions can modulate biological pathways and lead to desired therapeutic effects.

Comparison with Similar Compounds

1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .

Properties

Molecular Formula

C12H6ClF3O2

Molecular Weight

274.62 g/mol

IUPAC Name

5-(trifluoromethoxy)naphthalene-1-carbonyl chloride

InChI

InChI=1S/C12H6ClF3O2/c13-11(17)9-5-1-4-8-7(9)3-2-6-10(8)18-12(14,15)16/h1-6H

InChI Key

YIBAGMNTHMRSBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.